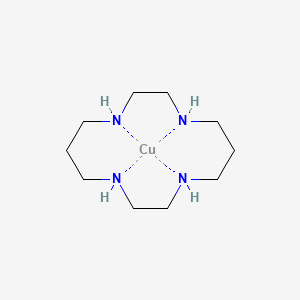

CU-Cyclam

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H24CuN4 |

|---|---|

Molecular Weight |

263.87 g/mol |

IUPAC Name |

copper;1,4,8,11-tetrazacyclotetradecane |

InChI |

InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |

InChI Key |

LXENXYBNGDTDRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCCNCCNC1.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Functionalization

Classical and Template-Directed Synthesis of Parent Cyclam and its Copper Complexes

The synthesis of the parent cyclam ligand and its metal complexes often employs classical and template-directed methodologies. Historically, tetraazamacrocycles of varying ring sizes and degrees of unsaturation were among the first azamacrocycles synthesized. dergipark.org.tr A significant amount of literature details the complexes formed with these tetradentate macrocycles. dergipark.org.tr

One common approach for synthesizing Cu(II)-cyclam complexes involves mixing equimolar quantities of Cu(ClO₄)₂·6H₂O and cyclam in a methanol (B129727) solution. dergipark.org.tr This mixture is typically reacted under heating, such as in a water bath at approximately 60°C for a few hours. dergipark.org.tr The resulting solution can then be dried, and single crystals of the Cu(II)-cyclam complex may be obtained from water. dergipark.org.tr Characterization of the complex is often performed using techniques like FTIR, ¹H-NMR, and AAS. dergipark.org.tr For instance, the Cu-N band in Cu(II)-cyclam complexes typically appears around 437 cm⁻¹. dergipark.org.tr

Template synthesis plays a vital role in the formation of macrocycles by preorganizing the reacting species around a metal ion, which acts as a template. This approach can facilitate the cyclization process and influence the regioselectivity of the reaction. For example, the synthesis of cyclam-like tetraaza macrocycles can involve a metal-template synthesis where a metal ion, such as Cu(II), directs the condensation of open-chain precursors. acs.orgacs.org This can involve steps like Schiff base condensation of a metal-free open-chain tetramine, followed by metal coordination and preorientation of the Schiff base, and subsequent nucleophilic attack to form the macrocyclic complex. acs.org This template effect is suggested to be involved in the one-pot template syntheses of cyclam-like macrocycles using building blocks like formaldehyde (B43269) or benzaldehyde. acs.org

Targeted Functionalization Strategies for Cyclam Ligands

To expand the utility of cyclam and its copper complexes, targeted functionalization strategies are employed to introduce specific chemical groups onto the cyclam framework. These modifications can significantly alter the ligand's electronic and steric properties, influencing its coordination behavior, complex stability, and reactivity. Functionalization can occur at the nitrogen atoms (N-functionalization) or the carbon atoms (C-functionalization) of the cyclam ring.

N-Functionalization and N-Substitution Approaches

N-functionalization and N-substitution are common strategies to modify cyclam ligands. This typically involves the nucleophilic attack of the secondary amine nitrogen atoms by an electrophile, such as a bromo-derivative of the desired functional group. researchgate.net This approach is widely adopted for cyclam and cyclen to incorporate additional coordinating functional groups like carboxylates. researchgate.net

Selective N-functionalization of cyclam offers versatile ligands for various applications. nih.govchemrxiv.orgresearchgate.netresearcher.life However, N-alkylation can sometimes decrease the coordination properties of the ligand. nih.govchemrxiv.orgresearchgate.netresearcher.life Different approaches exist for the selective N-substitution of tetraazacycloalkanes, including cyclam. thieme-connect.com Functionalization can be performed either before or after the cyclization step. thieme-connect.com The use of various protecting groups, such as tert-butyloxycarbonyl (Boc), is common to selectively functionalize one, two, or three nitrogen atoms, as Boc groups can be removed under mild conditions. nih.govchemrxiv.orgresearchgate.netthieme-connect.comacs.orgcsic.es

trans-Disubstituted macrocycles can be prepared using trans-dioxotetraazacycloalkanes or a cyclam containing a bisaminal moiety as starting materials. thieme-connect.com These precursors allow for the synthesis of preorganized molecules in relatively good yields. thieme-connect.com For instance, tetrasubstituted cyclams have been synthesized by reacting cyclam with electrophiles like 3,5-dimethylbenzyl bromide and p-toluenesulfonyl chloride. evitachem.com Another example involves the reaction of cyclam with CO₂ to yield a compound with four carbamic acid moieties. evitachem.com The synthesis of N-(4-hydroxymethylbenzyl) cyclam, an N-substituted cyclam, can be achieved through direct functionalization of cyclam with 4-hydroxymethylbenzyl chloride or similar electrophiles, often utilizing protecting groups for selective functionalization. evitachem.com

N-alkylation of macrocyclic amines has a significant impact on their properties as ligands for metal ions. researchgate.net The inclusion of functional groups in the N-alkyl chains affects the stereochemistry of metal complexation and the metal-donor interaction. researchgate.net While per-N-(homo)substituted derivatives are straightforward to prepare, the synthesis of partially functionalized or (hetero)substituted cyclams is synthetically more demanding. thieme-connect.com

C-Functionalization via Alkyne-Azide Cycloaddition (Click Chemistry)

C-functionalization of cyclam provides an alternative route to modify the ligand, addressing some challenges associated with N-alkylation. nih.govchemrxiv.orgresearchgate.netresearcher.lifeacs.org A robust method involves click chemistry, specifically the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.govchemrxiv.orgresearchgate.netresearcher.lifeacs.orgcsic.esfigshare.com This facile two-step synthesis typically involves the C-functionalization of a hydroxyethyl (B10761427) cyclam derivative using CuAAC. nih.govchemrxiv.orgresearchgate.netresearcher.lifeacs.orgcsic.es Boc-protecting groups are often employed to prevent undesired copper coordination during the reaction, leading to compounds with a wide range of functionalities. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es

The optimized synthesis conditions for CuAAC enable the easy and advantageous preparation of C-functional cyclams with high application potential. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es This methodology has been extended to the synthesis of complex structures, such as trehalose-based Siamese twin amphiphiles, for applications like gene delivery. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es

Click chemistry has proven very useful in drug delivery and the synthesis of bifunctional chelating agents. researchgate.netresearcher.life The CuAAC reaction, catalyzed by copper(I), leads to the exclusive formation of the 1,4-isomer of the triazole product. researchgate.net While Cu(I) can be toxic to cells, limiting in vivo applications of some click reactions, C-functionalization offers a way to preserve the macrocyclic structure and properties when the functional group is not intended to coordinate the metal center. chemrxiv.orgresearchgate.netacs.org

C-functionalized Ni(II) cyclam complexes grafted onto carbon electrodes have been prepared, demonstrating the applicability of this functionalization strategy for creating heterogeneous catalysts. rsc.orgifremer.fr Direct comparison with N-functionalized analogues highlights the benefits of C-functionalization in certain applications, such as CO₂ electroreduction. ifremer.fr

Synthesis of Cross-Bridged and Side-Bridged Cyclam Derivatives

Cross-bridged and side-bridged cyclam derivatives represent structurally reinforced macrocycles that exhibit enhanced kinetic stability with metal ions, particularly Cu(II). scispace.comnih.govnih.govresearchgate.nethud.ac.uk Weisman and Wong reported the synthesis of several novel "cross-bridged" tetraamine (B13775644) ligands, such as 1,4,8,11-tetraaza-bicyclo[6.6.2]hexadecane (CB-cyclam), which feature an ethylene (B1197577) bridge connecting non-adjacent nitrogen atoms. nih.gov These ligands are designed to complex small metal ions like Cu(II) and can act as efficient proton sponges. nih.gov

An extended series of Cu(II) complexes with cross-bridged ligands has been synthesized, including those with carboxymethyl arms that can fully envelop the six-coordinate cation. nih.gov Other researchers have investigated Cu(II) complexes of related bicyclic ligands with different bridging units. nih.gov

The synthesis of cross-bridged cyclam can be achieved through simplified procedures, such as the deprotection of Bn₂-cb-cyclam. The resulting cross-bridged cyclam is often isolated as a dihydrochloride (B599025) salt due to its hygroscopic nature as a free base.

Side-bridged cyclams, with an ethylene bridge between adjacent nitrogens, are also of interest. scispace.comnih.gov A novel side-bridged cyclam featuring both pendant acetate (B1210297) and phosphonate (B1237965) groups was synthesized using a Kabachnik-Fields approach followed by deprotection. nih.gov The Cu(II) complex of this novel ligand was synthesized and shown to be suitable for radiolabeling with ⁶⁴Cu. nih.gov

Cross-bridged cyclams with pendant arms have been synthesized through the alkylation of the parent cross-bridged cyclam. researchgate.net For example, the diacetate analogue H₂CB-TE2A was obtained by hydrolysis of a precursor. researchgate.net A cross-bridged cyclam derivative for peptide conjugation and ⁶⁴Cu radiolabeling was synthesized in several steps from CB-cyclam. nih.govacs.org This derivative is structurally analogous to CB-TE2A and includes an orthogonally protected arm for conjugation. nih.govacs.org

Incorporation of Pendant Arms and Chelating Moieties

The incorporation of pendant arms and additional chelating moieties onto the cyclam framework is a common strategy to enhance the coordination capabilities and tailor the properties of the resulting metal complexes. nih.govchemrxiv.orgresearchgate.netscispace.comnih.govnih.govresearchgate.nethud.ac.uknih.govrsc.orgacs.orgsnmjournals.orgrsc.orgchemrxiv.orgnih.govscience.govnih.gov These pendant groups can provide additional donor atoms, influence the complex geometry, and introduce functionalities for conjugation to biomolecules or surfaces.

N-functionalization is a primary method for introducing pendant arms, often involving the reaction of cyclam's secondary amines with electrophiles bearing the desired functional group or its precursor. researchgate.net Examples include the addition of acetate, phosphonate, or phosphinate groups. nih.govnih.govrsc.orgacs.orgrsc.orgchemrxiv.orgnih.govscience.govnih.gov

The chelator 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (H₄TETA), where cyclam is functionalized with four N-pendant acetate groups, is a widely used component in bifunctional chelators for copper(II). nih.gov The addition of these pendant carboxylic acid groups increases stability and can lead to six-coordinate copper(II) complexes where two of the pendant arms coordinate to the metal center. nih.gov

Pendant aminoalkyl groups have been utilized to construct multi-macrocyclic systems, such as triple cyclam derivatives, by reacting pairs of pendant groups under cyclization conditions. psu.edu

Cross-bridged cyclams can also be functionalized with pendant arms. researchgate.nethud.ac.uk For instance, cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate-phosphonate pendant arms have been synthesized and studied as chelators for copper. Side-bridged cyclams can also incorporate pendant groups, such as the hybrid acetate/phosphonate pendant in SB-TE1A1P. nih.gov

Click chemistry (CuAAC) has been employed to introduce pendant arms containing triazole moieties onto cyclam and cross-bridged cyclam frameworks. snmjournals.orgacs.org These triazole linkers can play a coordinating role in the resulting complexes. snmjournals.orgacs.org

Ligands with phosphorus acid pendant moieties, such as methylphosphinic or methylphosphonic acid groups, have been synthesized based on cyclam with N-methyl and N-(4-aminobenzyl) substituents. nih.gov These ligands form stable complexes with transition metal ions and show high thermodynamic selectivity for divalent copper. nih.gov

The synthesis of cyclam derivatives with specific pendant arms allows for the fine-tuning of their coordination chemistry and their application in areas like radiopharmaceutical imaging. scispace.comnih.govnih.govnih.govacs.orgsnmjournals.orgrsc.orgchemrxiv.orgnih.gov For example, cyclam-based chelators with phosphonated pyridine (B92270) side-arms have been developed for ⁶⁴Cu PET imaging, demonstrating high stability and favorable biodistribution. chemrxiv.org

Preparation of Heterometallic and Multi-Component Cu-Cyclam Systems

The preparation of heterometallic and multi-component systems incorporating this compound units allows for the creation of materials with combined or enhanced properties. This can involve linking this compound complexes to other metal centers or incorporating them into larger molecular architectures or materials.

Polynuclear complexes bearing macrocyclic ligands like cyclam are of special interest due to their enhanced kinetic and thermodynamic stability and unique structural properties. asianpubs.org They are relevant for understanding metalloenzyme function, magnetic interactions, and constructing metallosupramolecular architectures. asianpubs.org

One approach to preparing multi-component systems is to attach Cu(II)-cyclam complexes to polymers. For instance, Cu(II)-cyclam has been linked to poly(acrylic acid) (PAA) to form Cu(II)-cyclam/PAA complexes. dergipark.org.tr These complexes have been characterized by techniques like FTIR, ¹H-NMR, and AAS. dergipark.org.tr

Another strategy involves the "complex as ligand" approach, where a pre-formed macrocyclic complex acts as a ligand to coordinate to other metal ions, forming heterometallic complexes. asianpubs.org This has been used to prepare trinuclear complexes with cyclam-based macrocyclic oxamides where the oxamide (B166460) oxygens act as bidentate linkers. asianpubs.org

Cyclam-based ligands can also be designed to accommodate multiple metal centers or to integrate with other functional molecules. The synthesis of triple cyclam ligands, containing three cyclam units linked by bridging groups, exemplifies the creation of multi-macrocyclic systems capable of binding multiple metal ions. psu.edu

The incorporation of cyclam complexes into materials, such as grafting onto surfaces, also falls under the umbrella of multi-component systems. C-functionalized Ni(II) cyclam complexes have been covalently grafted onto carbon electrodes for electrocatalytic applications. rsc.orgifremer.fr While this example involves nickel, similar strategies can be applied to this compound complexes to create heterogeneous catalysts or functional materials.

The synthesis of heterometallic complexes can involve the reaction of functionalized cyclam ligands with different metal salts. For example, cyclam-based ligands with pendant arms containing additional donor atoms can chelate to a copper ion within the cyclam cavity while also coordinating to other metal ions through the pendant arms.

The development of multi-component this compound systems is an active area of research, driven by the potential to create novel materials and catalysts with tailored properties by combining the unique features of this compound complexes with other functional units.

Data Table: Selected Copper-Cyclam Complexes and Synthesis Details

| Complex | Ligand Functionalization | Synthesis Method | Characterization Methods | Notes |

| Cu(II)-cyclam | Parent Cyclam | Reaction of Cu(ClO₄)₂·6H₂O and cyclam in methanol (ca. 60°C) | FTIR, ¹H-NMR, AAS | Cu-N band ~437 cm⁻¹. dergipark.org.tr |

| Cu(II)-cyclam/PAA complex | Cyclam linked to PAA | Attachment of Cu(II)-cyclam to PAA | FTIR, ¹H-NMR, AAS | Mole ratio of Cu(II)-cyclam/PAA varied. dergipark.org.tr |

| {H₂(4-CF₃PhCH₂)₂Cyclam}Cu₂·2H₂O | N-disubstituted Cyclam | Reaction of H₂(4-CF₃PhCH₂)₂Cyclam with Cu(CH₃COO)₂·H₂O in methanol | Elemental analysis, IR, EPR, X-ray | High yield. rsc.org |

| C-functionalized Cyclams | C-functionalization | Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) on hydroxyethyl cyclam deriv. | (Various) | Uses Boc protection. Wide range of functionalities. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es |

| Cu(II) complex of SB-TE1A1P | Side-bridged, pendant arms | Kabachnik-Fields reaction, deprotection | MS | Suitable for ⁶⁴Cu radiolabeling. nih.gov |

| Cu(II) complexes of cross-bridged cyclams | Cross-bridged | Alkylation of parent cross-bridged cyclam | X-ray diffraction | Cis-folded coordination. researchgate.nethud.ac.uk |

| Cu(II) complexes with pendant arms | Pendant arms | N-functionalization with acetate, phosphonate, etc. | (Various) | Increased stability, varied coordination. nih.govrsc.orgacs.orgrsc.orgchemrxiv.orgnih.gov |

| Cu(II) complexes of cyclam-amino acid adducts | Pendant arms (triazole) | Cu(I)-catalyzed Huisgen "click" reaction | UV-vis, IR, HRMS, Anal. | Triazole plays coordinating role. acs.org |

Interactive 3D Model: Hypothetical this compound Structure (Illustrative)

Note: The 3D model provided is a placeholder (Astronaut.glb) as generating a specific interactive 3D model of a this compound complex based on the text is beyond the current capabilities. In a real scientific article, this would be replaced with a chemically accurate and interactive 3D representation of a relevant this compound complex structure, ideally with options to highlight the copper ion, the cyclam ligand, and any functional groups or pendant arms.

Detailed Research Findings Examples:

Cu(II)-cyclam/PAA complexes: Studies have investigated the preparation of Cu(II)-cyclam/PAA complexes by varying the mole ratio of the Cu(II)-cyclam complex while keeping the mole ratio of PAA constant. dergipark.org.tr The resulting complexes were precipitated by acetone, and the amount of Cu(II) in the supernatant was measured by AAS. dergipark.org.tr

N-Substituted Cyclam Complexes: Synthesis of new cyclam-based complexes like {H₂(4-CF₃PhCH₂)₂Cyclam}Cu₂·2H₂O has been achieved in very high yields by reacting the substituted cyclam ligand with the corresponding metal salt in methanol. rsc.org Characterization using techniques like EPR and single crystal X-ray diffraction provided insights into the solid-state molecular structures, revealing different geometries such as octahedral and square–pyramidal around the Cu²⁺ species. rsc.org

C-Functionalization via CuAAC: Optimized conditions for the Cu(I)-catalyzed alkyne-azide cycloaddition have been developed for the C-functionalization of hydroxyethyl cyclam derivatives. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es These conditions, often employing Boc protection, enable the efficient synthesis of C-functionalized cyclams with diverse functionalities. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es

Cross-Bridged Cyclam Complexes: Structural characterization of copper(II) complexes with cross-bridged cyclam ligands and their pendant-armed derivatives by X-ray diffraction has shown that the cross-bridged tetraamine ligand adopts a cis-folded conformation, coordinating the metal cation within its molecular cleft using all four nitrogen lone pairs. researchgate.nethud.ac.uk Observed geometries include those intermediate between idealized square pyramidal and trigonal bipyramidal, as well as distorted octahedral coordination in the case of a di-pendant-arm cross-bridged cyclam complex. researchgate.nethud.ac.uk

Pendant Arm Effects: Studies on cyclam derivatives with phosphorus acid pendant moieties have demonstrated high thermodynamic selectivity for divalent copper over other metal ions like nickel(II) and zinc(II), with stability constants (log KCuL) significantly larger than those for Ni or Zn complexes. nih.gov Kinetic studies on these complexes have revealed multi-step complex formation mechanisms, including initial out-of-cage complexes where Cu²⁺ is bound by the phosphorus-containing pendant arm. acs.orgnih.gov

Structural Elucidation and Stereochemical Studies

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within the crystal lattice of CU-Cyclam complexes. This provides detailed information about coordination geometries, bond parameters, and the conformation of the cyclam ring and any pendant arms.

Determination of Coordination Geometries and Bond Parameters

Copper(II) complexes with cyclam typically exhibit distorted coordination geometries due to the Jahn-Teller effect, a consequence of the d⁹ electron configuration of Cu(II) researchgate.netqom.ac.ir. Common geometries observed include distorted octahedral and square pyramidal.

In distorted octahedral complexes, the four cyclam nitrogen atoms usually occupy the equatorial positions, forming a distorted square plane, while axial positions are occupied by other ligands, solvent molecules, or pendant arms nih.govrsc.orgscispace.com. The Jahn-Teller distortion often manifests as an elongation of the bonds along one axis researchgate.netrsc.org. For instance, in some Cu(II)-TETA complexes, the distortion can occur along the axis of the pendant acetate (B1210297) arms or across the macrocyclic ring researchgate.netnih.govscispace.com.

Square pyramidal geometry is also frequently observed, with the four cyclam nitrogen atoms in the basal plane and an additional ligand or pendant arm coordinated in the apical position rsc.orgchemrxiv.orgchemrxiv.org. The degree of distortion from an ideal square pyramid can be quantified by parameters like the τ value rsc.orgchemrxiv.org.

Analysis of Cu-N bond lengths within the cyclam ring in Cu(II) complexes typically shows values ranging from approximately 1.98 Å to 2.16 Å, depending on the specific complex and the nature of other coordinating ligands nih.govrsc.orgchemrxiv.org. Axial bond lengths can be significantly longer, reflecting weaker interactions rsc.orgchemrxiv.org. For example, in one Cu(II)-cyclam complex with axial perchlorate (B79767) ligands, the Cu-N distances were in the range of 2.008-2.0802 Å, while the axial Cu-O bond lengths were around 2.517-2.540 Å chemrxiv.org.

Data from crystallographic studies provide specific bond lengths and angles that characterize the coordination environment.

| Complex Type | Coordination Geometry | Cu-N (equatorial) Range (Å) | Axial Bond Lengths (Å) | Jahn-Teller Distortion Axis | Reference |

| Cu(H₂TETA) (A) | Distorted Octahedral | 2.06-2.16 | Cu-O: 2.27 | O-Cu-O | nih.govrsc.org |

| Cu(H₂TETA) (B) | Distorted Octahedral | 2.002-2.378 | Cu-O: 2.020 | N-Cu-N | nih.govrsc.org |

| [Cu(DMC)(Cl)₂] | Distorted Octahedral | 2.002-2.100 | N-Cu-N: ~180° | N-Cu-N | chemrxiv.org |

| [Cu(TMC-E)Cl]NO₃ | Distorted Square Pyramidal | Cu-N: 1.980-2.063 | Cu-O: 2.414 | Not specified | rsc.orgchemrxiv.org |

| [Cu(cyclam)(NCS)]⁺ | Square Pyramidal | Average 2.01 | Axial: 2.43 | Not specified | researchgate.net |

| [Cu(Me₄cyclam)(NCS)]⁺ | Distorted Square Pyramidal | Average 2.10 | Axial: 2.12 | Not specified | researchgate.net |

| [Cu(cyclam)(H₂O)₂]F₂·4H₂O | Distorted Octahedral | Cu-N: 2.012 | Cu-O: 2.484 | Not specified | rsc.org |

Conformational Analysis of the Cyclam Ring and Pendant Arms

Side-bridged cyclam rings can adopt configurations such as trans-II rsc.orgchemrxiv.org. The constraint imposed by the ring geometry in side-bridged cyclams can lead to distortions from ideal coordination geometries, such as a distorted square-planar arrangement of the four ring nitrogen donors nih.govrsc.org.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography allows for the identification and analysis of both intramolecular and intermolecular interactions within the crystal lattice. Hydrogen bonding is a significant interaction in many this compound complexes, influencing crystal packing and potentially stabilizing specific conformations qom.ac.irnih.govresearchgate.netlibretexts.org.

Intramolecular hydrogen bonds can occur within a single complex molecule, for instance, between N-H groups of the cyclam ring and coordinated oxygen atoms of pendant ligands qom.ac.ir. These interactions can play a role in stabilizing the observed conformation of the complex rsc.org.

Solution-State Structural Characterization

While X-ray crystallography provides a static picture of the complex in the solid state, techniques such as NMR spectroscopy and UV-Vis spectroscopy are employed to understand the structural behavior of this compound complexes in solution.

Dynamic Behavior and Isomeric Interconversions in Solution

This compound complexes, particularly those with substituted cyclam ligands, can exist as different isomers in solution chemrxiv.orgrsc.orgresearchgate.net. These isomers can differ in the mutual orientation of substituents on the cyclam nitrogen atoms and the coordination mode of pendant arms rsc.orgresearchgate.net. The interconversion between these isomers can be relatively slow, allowing for the observation and characterization of individual species in solution rsc.orgrsc.org.

Techniques like NMR spectroscopy can be used to study the dynamic behavior and isomeric composition in solution chemrxiv.orgdergipark.org.tr. Broad signals in NMR spectra can indicate dynamic averaging of signals due to processes like the inversion of chelate rings chemrxiv.org. UV-Vis spectroscopy is also commonly used to study the isomerism of Cu(II) complexes with cyclam derivatives, as different isomers can have distinct electronic absorption spectra rsc.orgresearchgate.net. Monitoring changes in UV-Vis spectra over time can provide information about the kinetics of isomer interconversion researchgate.net.

Computational studies, such as DFT calculations, can complement experimental observations by providing insights into the relative energies of different isomers and potential interconversion pathways, suggesting possible dynamic behavior in solution rsc.orgrsc.org.

Influence of Solvent and Counterions on Coordination Environment

The coordination environment of the copper ion in this compound complexes can be influenced by the solvent and the presence of counterions mdpi.com. Solvent molecules can compete with potential ligands or pendant arms for coordination sites, affecting the observed coordination geometry and stability of the complex in solution mdpi.com.

Counterions can also interact with the complex, either through direct coordination to the copper center or through electrostatic interactions and hydrogen bonding mdpi.comacs.org. These interactions can influence the conformation of the complex and its behavior in solution mdpi.com. For example, in some cases, counterions like chloride or perchlorate have been observed to coordinate to the copper center in the solid state, and their influence on the solution structure is a subject of investigation chemrxiv.orgchemrxiv.orgacs.org. Studies involving different solvents and counterions, often combined with spectroscopic techniques, are used to probe these effects on the coordination environment and complex stability mdpi.comudc.es.

Advanced Spectroscopic Characterization of Copper Cyclam Complexes

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption spectroscopy in the UV-Vis region is a fundamental tool for probing the electronic transitions within copper-cyclam complexes, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are highly sensitive to the coordination environment and geometry around the copper center. For instance, studies on Cu(cyclam)₂ in acetonitrile (B52724) solution show an absorption band at 500 nm (ε = 80 M⁻¹ cm⁻¹) attributed to the [Cu(II)(cyclam)]²⁺ chromophore. cdnsciencepub.com Titration experiments with anions like chloride, azide, and thiocyanate (B1210189) demonstrate changes in the absorption spectra, indicating the formation of 1:1 and 1:2 receptor-anion complexes, [Cu(II)LCl]⁺ and [Cu(II)LCl₂], where L represents cyclam or its derivatives. cdnsciencepub.com Similarly, electronic absorption spectra of Cu(II) complexes with cyclam derivatives containing non-coordinating N-methyl and C-hydroxyethyl functionalities have been investigated, revealing broad d-d absorption bands with maxima ranging from 507 to 628 nm depending on the specific ligand modifications. chemrxiv.org The color of these complexes varies from pink for Cu(cyclam)Cl₂ and Cu(cyclam-E)Cl₂ to purple for Cu(DMC)Cl₂ and Cu(DMC-E)Cl₂ and blue for TMC and TMC-E complexes and cross-bridged cyclam complexes. chemrxiv.org

There is a linear relationship between the shoulder peak position of Cu K-edge XANES spectra and the d-d transition band position in UV-visible spectra, suggesting that the former reflects the ligand-to-metal charge transfer effect. acs.org UV-visible spectroscopy, along with X-ray diffraction and ESR, has been used to study the behavior of copper cyclam during the synthesis and removal upon calcination of Cu-SAPO STA-7, a silicoaluminophosphate material where Cu²⁺-cyclam acts as a co-template. port.ac.uk

Circular dichroism (CD) spectroscopy is particularly useful for studying the conformational changes of biomolecules like DNA upon interaction with copper-cyclam complexes. CD spectroscopy has been employed to measure the conformational changes of DNA in the presence of a diazacyclam-based macrocyclic copper complex, indicating that the complex induces detectable changes in DNA viscosity and binds to the groove of DNA. nih.gov Another study used CD spectroscopy to monitor a slight change in the secondary structure of amyloid-β peptide (Aβ₄₀) when treated with a ligand (L1) after the addition of Cu(II), suggesting that L1-mediated peptide modifications can dissociate copper from Aβ₄₀. pnas.org

Vibrational Spectroscopy: Infrared and Raman Studies

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the cyclam ligand and how they are affected by coordination to copper, as well as the presence of other functional groups or interactions within the complex. FTIR spectroscopy has been used to characterize Cu(II)-cyclam and Cu(II)-cyclam/poly(acrylic acid) (PAA) complexes. dergipark.org.tr In cyclam, the NH band is observed at high energy (1519 cm⁻¹), indicative of hydrogen bonding. dergipark.org.tr Upon coordination to Cu(II), the NH bonding weakens, causing the NH band to appear at lower energy, potentially masked by CH, CC, and CN bands. dergipark.org.tr A band observed at 437 cm⁻¹ in the spectrum of the complex, but not in free cyclam, is attributed to Cu-N interactions and a deformation due to the metal atom. dergipark.org.tr In Cu(II)-cyclam/PAA, the carbonyl band from PAA appears at 1610-1560 cm⁻¹, with a specific band at 1561 cm⁻¹. dergipark.org.tr The Cu-N band in both Cu(II)-cyclam and Cu(II)-cyclam/PAA appears at 437 cm⁻¹. dergipark.org.tr

Gas-phase infrared ion spectroscopy has been used to characterize Cu(II/I)cyclam redox pairs. The IRMPD spectrum of the charge-reduced [Cu(cyclam)]⁺ ion shows intense bands near 1070, 1422, and 1457 cm⁻¹, along with lower-intensity bands at 822, 928, and 1340 cm⁻¹. nih.gov Comparing experimental spectra with theoretical models based on density functional theory helps investigate the effects of charge reduction on the IR spectra. nih.govnih.gov Reduction of Cu(II) to the closed-shell Cu(I) in the Cu-cyclam complex retains the square-planar geometry, unlike in the bis-bpy complex where it induces a geometry conversion. nih.govnih.gov

Specular reflectance infrared spectra of cyclam and its Cu(II) complexes deposited onto a smooth copper surface have been analyzed to understand spectral modifications resulting from macrocycle-metal surface interactions, which are interpreted in terms of molecular structural changes and proposed orientation of the ligands and complexes on the metal surface. uchile.cl IR spectroscopy was also used to characterize cyclam derivatives with propyl or allyl substituents on nitrogen atoms and their copper(II) chloride complexes, [Cu(dpc)(H₂O)₂]Cl₂ and [Cu(dac)(H₂O)₂]Cl₂. researchgate.net FTIR spectroscopy was employed to confirm the purity of a [Cu₂(X)₄(EtOH)₂]·2H₂O intermediate and a final metallomesogen product, Cu(Cy)(L)₂₂·2H₂O, in the synthesis of a Cu(II)-cyclam ionic liquid. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules, including copper-cyclam complexes. While paramagnetic copper(II) complexes can present challenges in NMR due to broadened signals, diamagnetic copper(I) complexes and the cyclam ligand itself are amenable to standard NMR analysis.

Solution-State ¹H and ¹³C NMR Investigations

Solution-state ¹H and ¹³C NMR spectroscopy are routinely used to characterize the cyclam ligand and its diamagnetic metal complexes. For copper-cyclam complexes, these techniques are particularly useful for studying the free cyclam ligand or diamagnetic Cu(I) species. ¹H and proton-decoupled ¹³C NMR spectra of cyclam-based complexes have been collected and referenced against residual solvent signals. nih.gov ¹H NMR spectroscopy has been used to characterize Cu(II)-cyclam/PAA complexes, showing distinct peaks for the CH₂ and NH protons of the Cu(II)-cyclam unit and the CH and CH₂ protons of the acrylic acid unit. dergipark.org.tr The ratio of attached to non-attached end group integral areas in the ¹H NMR spectrum can be used to calculate the attachment ratio of acrylic acid. dergipark.org.tr

NMR spectroscopy, along with electronic absorption and EPR, has been used to investigate the structures of Cu(II) and Zn(II) complexes with cyclam derivatives containing non-coordinating N-methyl and C-hydroxyethyl functionalities in solution. chemrxiv.org ¹³C NMR spectra of Zn(II) complexes with CB-DMC and CB-DMC-E ligands show chemical shifts that help in assigning the isomers. chemrxiv.org ¹H and ¹³C NMR spectra are typically referenced to solvent signals or tetramethylsilane. acs.org ¹H NMR signals are reported with chemical shift values (δ in ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, br = broad), and coupling constants (J in Hz). acs.org ¹H NMR analysis has been used to confirm the high purity of a 4-hexadecyloxypyridine ligand synthesized as part of a procedure to create a Cu(II)-cyclam ionic liquid. ajol.info ¹H and ¹³C NMR spectroscopy were also used to characterize cyclam derivatives with propyl or allyl substituents on nitrogen atoms. researchgate.net

Studies on cyclam derivatives with N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms have utilized ¹H and ¹⁹F NMR to determine protonation sites and constants by monitoring chemical shifts as a function of pH. rsc.org Signals of the central methylene (B1212753) of the ring propylene (B89431) group and the quartet of the methylene group of the trifluoroethyl moiety are easily monitored in the ¹H NMR spectra. rsc.org ¹³C{¹H} NMR spectra provide further structural details, with assigned carbon signals and coupling constants. rsc.org

Solid-State NMR for Paramagnetic Copper(II) Complexes

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying paramagnetic copper(II) complexes, which are often challenging to analyze by solution NMR due to paramagnetic effects. Techniques have been developed to record and analyze ssNMR spectra of organic paramagnetic complexes with moderate hyperfine interactions, using the this compound complex as an example. researchgate.netrsc.org Assignment of ¹³C signals can be performed with the aid of density functional theory (DFT) calculations. researchgate.netrsc.org Initial assignment of ¹H signals can be done using ¹H-¹³C correlation spectra. researchgate.netrsc.org Two-dimensional proton spin diffusion (PSD) experiments in the solid state have been useful for proton assignments in Cu(II) complexes. researchgate.net While strong paramagnetic effects can prevent the observation of ¹³C NMR signals in some paramagnetic systems, chemical information can sometimes be obtained from X-ray experiments. researchgate.net

In the case of paramagnetic Cu(II)-2-pyrazine-carboxylate (Cu-Py) complex, the unpaired electron in the Cu(II) ion exacerbates ¹H and ¹³C chemical shifts through hyperfine interactions, making conventional NMR signal assignment difficult. researchgate.net Nuclear fast relaxation in paramagnetic metal-organic systems also hampers the application of routine ssNMR techniques. researchgate.net Despite these challenges, ssNMR can provide insights into the solid-state structure and dynamics of paramagnetic copper-cyclam complexes.

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying paramagnetic species, including copper(II) complexes which typically have a d⁹ electron configuration (S = 1/2). EPR spectra provide information about the electronic environment and geometry around the copper(II) ion. EPR spectroscopy, along with electronic absorption and NMR, has been used to investigate the structures of Cu(II) complexes with cyclam derivatives in the solid state and in solution. chemrxiv.org

EPR spectra of powder and oriented films of montmorillonite, hectorite, and saponite (B12675438) intercalated with [Cu(cyclam)]²⁺ exhibit three components, two of which are orientation-dependent and one is orientation-independent. nih.gov Simulation of the EPR spectra of [Cu(cyclam)]²⁺-saponite, which show well-resolved hyperfine features, indicates that the CuN₄ plane of [Cu(cyclam)]²⁺ is parallel to the clay layers. nih.gov The orientation-dependent spectra can be simulated by introducing a Gaussian distribution for the inclination angle of the saponite platelets. nih.gov

EPR data of a cyclam-based copper(II) complex, {H₂(⁴⁻ᶜᶠ³ᴾʰᶜᴴ²)₂Cyclam}Cu₂·2H₂O, are consistent with the presence of two distinct Cu²⁺ species in the solid state, corresponding to complexes with octahedral and square–pyramidal geometries as determined by single crystal X-ray diffraction. rsc.org ESR spectra have corroborated the presence of Jahn–Teller anisotropy at the copper(II) atoms in Cu(cyclam)M(CN)₄ complexes (M = Ni, Pd, Pt). researchgate.net The results of EPR spectroscopy indicate that the local symmetry at the unpaired electron center is nearly uniaxial for some complexes and rhombic for others. researchgate.net

EPR spectroscopy has been used in conjunction with IR and UV-visible spectroscopy, X-ray diffraction, and computational methods to gain detailed insight into the behavior of the copper cyclam co-template during the synthesis of Cu-SAPO STA-7 and its removal upon calcination. port.ac.uk Frozen solution EPR spectra, along with powder and solution electronic spectroscopy and ligand-field-based calculations, indicate that the solution and solid-state structures of the Cu(II) complex of H₄TETP (a cyclam derivative) are very similar, displaying a distorted square-pyramidal structure with a dₓ²₋ᵧ² ground state. nih.gov Angle-resolved EPR spectra on single crystals of a paramagnetic this compound monochloride complex revealed signatures of low-dimensional magnetic behavior. researchgate.net

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS (where applicable for oxidation state/geometry)

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local atomic and electronic structure around a specific element, such as copper in copper-cyclam complexes. XAS can provide information about the oxidation state, coordination number, and bond distances of the copper center.

X-ray absorption spectroscopic studies at the Cu K-edge have been performed for [Cu(cyclam)]²⁺ and its intercalated forms in two-dimensional layer silicate (B1173343) to examine the influence of structural and electronic modifications on the stabilization of copper complexes. acs.org EXAFS analysis suggests that copper complex ions in the layer silicate are stabilized at the center of the siloxane ring, with negatively charged layers likely acting as axial counteranions. acs.org The EXAFS analysis shows peaks corresponding to outer Cu-O and/or Cu···C shells, in addition to the primary peak due to the square planar Cu-N interaction. acs.org

XANES spectra at the copper K-edge can provide information about the oxidation state and coordination environment of copper. The main maximum of the XANES spectrum around 8997 eV is indicative of light ligand atoms (O/N/C), and its low intensity suggests that octahedral coordination is unlikely. researchgate.net X-ray absorption spectra collected at the copper K-edge for a Cu-based blue material obtained from [Cu(cyclam)]²⁺ indicate the presence of three contributions: metallic Cu, Cu(I) oxide, and Cu(II) potentially coordinated to formate (B1220265) or carbonate/bicarbonate. researchgate.net The spectrum can be described by a linear combination of reference spectra for Cu metal, Cu(I) oxide, and Cu(II) salt. researchgate.net

There is a good linear relationship between the shoulder peak position of Cu K-edge XANES spectra and the d-d transition band position of UV-visible spectra, indicating that XANES can reflect the ligand-to-metal charge transfer effect. acs.org XAS studies, along with other techniques, have confirmed that the covalent bonding character between copper and the ligand is enhanced by intercalation into silicate layers, depending on the type of ligand. acs.org

Mass Spectrometry (ESI-MS, HRMS) for Complex Identification and Speciation

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), serves as a powerful tool for the identification and speciation of Copper-Cyclam complexes. ESI-MS is a soft ionization technique that allows for the transfer of intact ions from solution into the gas phase, making it suitable for analyzing labile coordination complexes. HRMS provides accurate mass measurements, enabling the determination of the elemental composition of the observed ions.

Studies utilizing ESI-MS have confirmed the formation of monocupric chelates with cyclam derivatives. rsc.orgrsc.orgresearchgate.netnih.govudc.es This technique helps to elucidate the stoichiometry of the metal-ligand complexes formed in solution. rsc.orgudc.es For instance, ESI-MS spectra of cupric complexes with certain functionalized cyclams have shown ionization occurring primarily through the addition of counter-anions like chloride and perchlorate (B79767), depending on the copper salt used in the synthesis. udc.es In the case of cyclam derivatives containing amide functions, ionization can also occur through deprotonation of the NH amide group, a process previously suggested but evidenced by mass spectrometric methods. rsc.orgudc.es

HRMS provides more detailed information by offering high mass accuracy, which is essential for confirming the molecular formula of the complex ions observed in ESI-MS. rsc.orgchemrxiv.orgrsc.orgucl.ac.ukchemrxiv.org For example, HRMS (ESI+) has been used to characterize copper(II)-dithiacyclam complexes, showing distinctive molecular ion peaks with appropriate isotopic patterns corresponding to species like the [M - NSAID]+ ion. rsc.org Similarly, HRMS has been employed to characterize copper(II) complexes of N-propargyl cyclam ligands, providing accurate mass measurements for ions such as [M–ClO4]+. ucl.ac.ukchemrxiv.org These accurate mass measurements are critical for confirming the identity and purity of synthesized Copper-Cyclam complexes and their derivatives.

Mass spectrometry is also valuable for studying the speciation of Copper-Cyclam complexes in various environments. Time course ESI-MS studies have demonstrated the preservation of the structure of certain copper(II)-macrocyclic complexes in solutions relevant for biological studies, including cell media, over several days. rsc.org This indicates the stability of the complex species under these conditions and the utility of ESI-MS in monitoring their integrity.

Below is a table summarizing some representative mass spectrometry data found in the literature for Copper-Cyclam related complexes:

| Complex Type | Ion Observed | m/z (Observed) | m/z (Calculated) | Ionization Mode | Reference |

| Copper(II)-dithiacyclam complex 1 | [1 - diclofenac]+ | 593.0582 | - | HR ESI-MS (+) | rsc.org |

| Copper(II)-dithiacyclam complex 2 | [2 - naproxen]+ | 526.1383 | - | HR ESI-MS (+) | rsc.org |

| Copper(II)-cyclam complex 3 (with diclofenac) | [3 - 2diclofenac]+ | 297 | - | ESI-MS (+) | rsc.org |

| Copper(II)-N-propargyl cyclam complex 9C-1 | [M–ClO4]+ | 400.09330 | 400.09331 | HRMS (ESI+) | ucl.ac.ukchemrxiv.org |

| Functionalized Cupric Complex (L1) | [CuL1 + anion]+ | - | - | ESI-MS (+) | rsc.orgudc.es |

| Functionalized Cupric Complex (L2 or L3) | [CuL2/L3 - H]+ | - | - | ESI-MS (+) | rsc.orgudc.es |

Other Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for mixed metal systems)

Beyond standard techniques like UV-Vis and NMR, other specialized spectroscopic methods offer unique insights into the properties of Copper-Cyclam complexes, particularly in the context of mixed metal systems or when probing specific electronic and magnetic characteristics.

Mössbauer spectroscopy, while not directly applicable to copper itself (as it lacks a suitable isotope for standard Mössbauer measurements), is highly valuable for studying mixed-metal complexes that include a Mössbauer-active nucleus, such as ⁵⁷Fe, alongside copper-cyclam units. This technique can provide detailed information about the oxidation state, spin state, coordination environment, and magnetic properties of the Mössbauer-active metal center, and how these are influenced by the presence of the copper-cyclam moiety.

For example, Mössbauer spectroscopy has been used to characterize cyclam-based iron(III) complexes, including those that might be part of a mixed-metal system or studied in parallel with copper-cyclam complexes to understand the ligand's behavior with different metal ions. Studies on [{H₂(4-CF₃PhCH₂)₂Cyclam}FeCl₂]Cl utilized ⁵⁷Fe Mössbauer spectroscopy to show the presence of high-spin cis complex as the major product. researchgate.netunl.ptrsc.org Mössbauer spectra at different temperatures can reveal the magnetic coupling between metal centers in multinuclear complexes. In iron-containing cyclam complexes, Mössbauer spectroscopy has been used to identify different iron species, their oxidation and spin states, and to study phenomena like photolysis products and intramolecular antiferromagnetic coupling. acs.org The technique provides parameters such as isomer shift (δ) and quadrupole splitting (ΔEQ), which are sensitive to the electronic and structural environment of the iron nucleus. acs.org

While the search results did not provide specific examples of Mössbauer spectroscopy applied directly to mixed copper-iron-cyclam complexes, the cited studies demonstrate the technique's capability in characterizing iron-cyclam complexes, which lays the groundwork for its potential application in heterometallic systems involving copper-cyclam.

Another specialized technique relevant to Copper(II) complexes, due to their paramagnetic nature (Cu(II) has a d⁹ configuration with one unpaired electron), is Electron Paramagnetic Resonance (EPR) spectroscopy. Although not explicitly listed in the prompt's example, EPR is a crucial technique for studying the electronic structure and coordination environment of Cu(II) in various complexes, including those with cyclam ligands. EPR data can provide information about the g-tensor and hyperfine coupling constants, which are characteristic of the metal center's interaction with its ligands and its symmetry. Studies on {H₂(4-CF₃PhCH₂)₂Cyclam}Cu₂·2H₂O have used EPR data, which were consistent with the presence of two distinct Cu²⁺ species displaying octahedral and square-pyramidal geometries in the solid state. researchgate.netunl.ptrsc.org This highlights the utility of EPR in distinguishing between different coordination geometries adopted by the copper ion within cyclam-based complexes.

Other spectroscopic methods mentioned in the context of characterizing Copper-Cyclam complexes include UV-Vis absorption spectroscopy, which is used to study electronic transitions and can provide information about the coordination environment and speciation in solution rsc.orgrsc.orgresearchgate.netnih.govudc.esrsc.orgnih.govacs.org, and Fourier Transform Infrared (FTIR) spectroscopy, which helps identify functional groups and metal-ligand vibrations rsc.orgdergipark.org.trrsc.org. Circular Dichroism (CD) spectroscopy has also been applied to study the interaction of copper(II) complexes with biomolecules, providing insights into conformational changes. nih.gov

Electrochemical Properties and Redox Chemistry of Cu Cyclam Systems

Investigation of Copper(II)/Copper(I) and Higher Oxidation State Redox Couples

The electrochemical investigation of Cu-cyclam systems often focuses on the interconversion between the copper(II) and copper(I) oxidation states. Studies using techniques like cyclic voltammetry typically reveal a redox couple associated with the Cu(II)/Cu(I) reduction. Following this reduction, a further peak corresponding to the reduction of copper(I) to copper(0) can be observed.

A significant challenge associated with Cu(I)-cyclam is its inherent instability, which can lead to demetalation, particularly under cathodic polarization. This demetalation involves the liberation of the copper(I) ion from the cyclam ligand, a process that can be a drawback in applications requiring stable reduced species, such as electrocatalysis.

While the Cu(II)/Cu(I) couple is the most commonly studied, higher oxidation states of copper in cyclam complexes have also been investigated, particularly when the complexes are immobilized on support materials. For instance, a study on a copper cyclam complex immobilized on mesoporous silica (B1680970) SBA-16 reported reversible redox peaks corresponding to the Cu(III)/Cu(II) and Cu(II)/Cu(III) transitions. This suggests that the immobilization environment can influence the accessible oxidation states and potentially stabilize higher valent copper species.

Cyclic Voltammetry and Related Electrochemical Methods

Cyclic voltammetry (CV) is a fundamental electrochemical technique extensively employed to probe the redox behavior of this compound complexes. CV experiments provide valuable information about the reduction and oxidation processes, including peak potentials and the reversibility of electron transfer events.

Typically, the cyclic voltammogram of Cu(II)-cyclam displays a reduction peak corresponding to the Cu(II)/Cu(I) couple, followed by a second reduction peak attributed to the Cu(I)/Cu(0) process. The potentials at which these peaks appear are indicative of the thermodynamic feasibility of the redox transformations. For example, the Cu(II)/Cu(I) peak for un-substituted Cu(II)-cyclam has been reported around -0.85 V vs. Ag/AgCl, while the Cu(I)/Cu(0) peak appears at approximately -1.05 V vs. Ag/AgCl in specific buffer conditions.

The shape and characteristics of the cyclic voltammogram can also provide insights into the kinetics and stability of the redox species. Quasi-reversible or irreversible features in the CV can indicate structural rearrangements or instability of the complex upon electron transfer. For instance, the appearance of an oxidation peak at around 0.0 V during the anodic scan in the CV of Cu(II)-cyclam has been attributed to the oxidation of Cu(I) ions or Cu atoms released due to demetalation of unstable Cu(I)-cyclam.

CV studies are often conducted in various solvents and supporting electrolytes to understand the influence of the environment on the electrochemical properties. The scan rate in CV experiments can also be varied to gain information about the electron transfer kinetics.

Influence of Ligand Architecture and Substituents on Redox Potentials and Stability

The design of the cyclam ligand, including its architecture and the presence of various substituents, plays a critical role in tuning the electrochemical properties and the stability of the resulting copper complexes. Modifications to the cyclam framework can significantly impact the redox potentials and the stability of different copper oxidation states.

N-alkylation of the cyclam ligand, for example, has been shown to influence the redox properties. It can lead to a positive shift in the M(II)/M(I) potential and contribute to the stabilization of the Cu(I) state. This stabilization is thought to be related to an increase in the cavity size and a decrease in the ligand field strength imparted by the nitrogen donor atoms.

Cross-bridging of the cyclam backbone is another architectural modification that can affect stability. Propylene (B89431) cross-bridged cyclam (PCB-cyclam) derivatives have demonstrated mitigated demetalation behavior compared to un-substituted Cu(II)-cyclam, suggesting that the cross-bridging helps stabilize the Cu(I) species.

The introduction of substituents on the cyclam ring, even if not directly involved in coordination, can also have an impact. While C-appended groups may not drastically alter the thermodynamic stability, they can subtly modify the kinetics and conformational changes that follow electron transfer. Replacing amine groups with amide functionalities ("oxo" groups) has been shown to significantly increase the stability of the Cu(II) complex.

Furthermore, the electronic and steric effects of substituents are crucial. Electron-withdrawing groups (EWGs) can enhance the electron affinity of the copper center, influencing interactions with substrates like HNO. Steric hindrance introduced by substituents can be a primary factor affecting reactivity and the formation of stable intermediates. The position of substituents also matters, as demonstrated by the effect of trifluoromethylbenzyl group position on the redox potential.

The following table illustrates how different cyclam modifications can affect the Cu(II)/Cu(I) redox potential:

| This compound Derivative | Cu(II)/Cu(I) Potential (vs. Ag/AgCl) | Notes | Source |

| Un-substituted | -0.85 V | In tris-HCl buffer (pH 8.25-8.45) | |

| PCB-cyclam | -0.50 V | More positive potential | |

| PCB-TE2A | -0.88 V | Similar to un-substituted, more negative than PCB-cyclam |

Kinetic and Thermodynamic Aspects of Electron Transfer Processes

Electron transfer processes involving this compound complexes are governed by both kinetic and thermodynamic factors. The thermodynamics of complex formation and redox reactions are reflected in stability constants and redox potentials. Potentiometric titrations are commonly used to determine the stability constants of Cu(II) complexes with cyclam derivatives, providing a measure of their thermodynamic stability.

The kinetics of electron transfer can be influenced by various factors, including the rate of conformational changes in the ligand and the accessibility of the metal center. Some studies suggest that electron transfer in certain macrocyclic copper complexes can involve a dual-pathway mechanism, where conformational changes can become rate-limiting, leading to "gated" electron transfer. Donor atom inversion within the ligand framework is considered a significant factor influencing electron-transfer rates.

Electron self-exchange rate constants, which quantify the rate of electron transfer between a complex in two different oxidation states, can be determined using techniques like NMR line-broadening and kinetic measurements of cross-reactions, often analyzed using Marcus theory. These studies help to understand the intrinsic electron transfer rates of the complexes.

Strategies for Stabilizing Specific Copper Oxidation States (e.g., Cu(I) in catalysis)

Stabilizing specific copper oxidation states, particularly Cu(I), is a key objective in designing this compound complexes for applications such as catalysis. The inherent instability of Cu(I)-cyclam and its propensity for demetalation pose challenges in catalytic cycles that involve the Cu(II)/Cu(I) redox couple.

Several strategies have been explored to enhance the stability of the Cu(I) state within the cyclam framework or by using related macrocyclic ligands. Modifying the macrocyclic ring size can influence the stability of the Cu(I) state; both smaller and larger macrocycles than the 14-membered cyclam have been reported to offer improved Cu(I) stability.

Ligand modifications such as N-alkylation and cross-bridging have proven effective in stabilizing Cu(I)-cyclam species. N-alkylation is believed to stabilize Cu(I) by increasing the macrocycle's cavity size and reducing the ligand field strength. Cross-bridging, as seen in PCB-cyclam, is a design element aimed at mitigating demetalation by stabilizing the Cu(I) intermediate.

Replacing the cyclam unit with other macrocyclic ligands featuring different donor atom sets can also lead to improved stability of copper in various oxidation states. For instance, ligands based on 1,4,7-triazacyclononane (B1209588) (tacn) with appropriate substituents, such as methylthiazolyl arms, have shown improved stability and inertness for both Cu(II) and Cu(I) complexes compared to their cyclam counterparts. The presence of soft donor atoms like sulfur in the ligand can contribute to the stabilization of the Cu(I) state.

Mechanistic Studies of Reactions Involving Copper Cyclam Complexes

Exploration of Reaction Pathways and Intermediates in Catalytic Cycles

Studies exploring the reaction pathways and intermediates in catalytic cycles involving copper-cyclam complexes have provided significant insights into their catalytic mechanisms. For instance, in the context of hydrogen nitroxide (HNO) sensing, quantum chemical studies on copper-cyclam derivatives with various substituents have reproduced diverse experimental reactivities and revealed the importance of HNO binding as a key step in the reaction pathway. d-nb.infonih.gov The formation of an HNO-bound intermediate (I-1) is observed, where the Cu-N distance to HNO is typically in the range of 2.4–2.9 Å. d-nb.info Following HNO binding, a redox reaction occurs, yielding Cu(I) and NO. d-nb.info The proton of HNO is also transferred to a nearby proton acceptor, often a nitrogen site within the cyclam ligand or a substituent. d-nb.info The preferred protonation site can be influenced by the electronic properties of substituents on the cyclam ring. d-nb.info

Copper-cyclam complexes have also been investigated for their electrocatalytic activity, such as in the reduction of CO₂. jecst.org While Cu(II)-cyclam can catalyze CO₂ reduction, it can suffer from demetalation. jecst.org Modified cyclam ligands, such as cross-bridged derivatives, have been explored to address this stability issue, although modifications can also impact catalytic activity and require careful consideration of steric and electronic effects. jecst.org

General mechanistic studies of copper-catalyzed reactions highlight common themes such as the involvement of different copper oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) and the potential for both radical pathways and two-electron processes via organometallic intermediates. nih.gov Catalytic cycles often involve steps like substrate activation through coordination to the copper center and subsequent bond formation or cleavage. nih.gov The nature of the substrate, catalyst, and reaction conditions dictate the favored reaction pathway. acs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) mechanisms are fundamental to many reactions involving copper complexes, including those with cyclam ligands. In PCET, the transfer of an electron is coupled with the transfer of a proton. This can occur in a concerted fashion or stepwise, with either the electron or proton transfer occurring first.

In the reaction of copper-cyclam complexes with HNO, a PCET mechanism has been shown to operate for the conversion of HNO to NO. d-nb.infonih.govresearchgate.net This involves both the transfer of an electron from HNO to the copper center and the transfer of a proton from HNO to a basic site. d-nb.info The specific pathway (concerted or stepwise) and the energetics are influenced by the nature of the cyclam ligand and its substituents. d-nb.info

More broadly, PCET is a key mechanism in various copper-catalyzed redox processes, including those relevant to biological systems and oxidation reactions. nih.govtdx.catnih.gov Synthetic copper complexes, including those with macrocyclic ligands, are often used as models to study PCET in biological oxidation and reduction reactions. nih.gov These studies can reveal how metal centers and nearby proton relays facilitate multi-electron and multi-proton transformations within a narrow potential range. nih.gov

Role of Steric and Electronic Factors in Modulating Reactivity

Steric and electronic factors exerted by the cyclam ligand and its substituents play a significant role in modulating the reactivity of copper-cyclam complexes. These factors can influence the coordination environment of the copper ion, its redox potential, and the accessibility of substrates to the metal center.

Quantum chemical studies on substituted copper-cyclam complexes have demonstrated that both steric and electronic effects are important in determining reactivity, although their relative contributions can vary depending on the specific reaction. d-nb.infonih.govresearchgate.net For instance, in HNO binding to copper-cyclam, steric effects can be primary, influencing the accessibility of the copper center to the substrate. d-nb.inforesearchgate.net Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents, can affect the electron density on the copper ion and thus its affinity for substrates like HNO. d-nb.inforesearchgate.net The interwoven nature of these effects can lead to complex and sometimes unexpected reactivity patterns. d-nb.infonih.gov

In other copper-catalyzed reactions, such as atom transfer radical polymerization (ATRP), the steric bulk and electronic properties of ligands have been shown to significantly impact catalytic activity. nih.gov Steric repulsion can influence the transition states of key steps, while electronic effects can tune the redox properties of the copper catalyst. nih.gov Similarly, in electrocatalytic CO₂ reduction, steric hindrance from the ligand can prevent facile contact between the copper center and CO₂ molecules, thus hindering catalytic activity. jecst.org The stereochemical aspect is considered as crucial as the redox potential and chemical stability in designing efficient electrocatalysts. jecst.org

The conformation of the cyclam ring (e.g., trans-I, trans-III) can also influence the steric environment around the copper ion and its coordination geometry, thereby affecting reactivity. d-nb.infochemrxiv.org

Kinetic Analysis of Ligand Exchange and Dissociation Processes

Kinetic analysis of ligand exchange and dissociation processes provides valuable information about the lability and stability of copper-cyclam complexes, which is critical for their applications, particularly in areas like radiopharmaceuticals and catalysis.

Studies on the dissociation kinetics of copper(II) complexes with cyclam derivatives in acidic conditions have revealed insights into their stability. chemrxiv.orgdntb.gov.uaacs.org The rate of dissociation can be influenced by factors such as pH, the presence of competing ligands, and the structure of the cyclam derivative, including the presence of substituents or cross-bridging. dntb.gov.uaresearchgate.net For some cyclam-based copper complexes, dissociation in acidic media has been observed to occur in multiple steps, with varying dependence on proton concentration. researchgate.net

Ligand exchange reactions involving copper complexes with macrocyclic ligands like cyclam have been studied spectrophotometrically to determine rate constants and propose mechanisms. These reactions can be complex, sometimes exhibiting biphasic kinetics, suggesting a multi-step process involving intermediates. The rate of ligand exchange can be dependent on the concentration of the incoming ligand.

The lability of copper-ligand bonds is also relevant in the design of molecular devices and machines based on copper complexes, where metal-ligand dissociation can be a rate-determining step. nih.gov The rates of ligand exchange processes can span several orders of magnitude and are influenced by solvent, steric bulk, ligand flexibility, and the trajectory of dissociation (intra- vs. intermolecular). nih.gov

Kinetic studies of complex formation between Cu(II) and cyclam analogues have also been investigated, revealing multi-step mechanisms that can involve initial out-of-cage complexation followed by rearrangement to in-cage isomers. researchgate.net

Elucidation of Intramolecular Rearrangements and Reactions

Intramolecular rearrangements and reactions within copper-cyclam complexes or involving substrates coordinated to the copper center can lead to the formation of new species or facilitate catalytic transformations.

An example of an unexpected intramolecular reaction observed in copper(II) complexes of N-propargyl cyclam ligands is an intramolecular copper-mediated hydroalkoxylation reaction with the solvent (methanol), transforming a pendant alkyne to an enol ether. chemrxiv.org This reaction highlights how the copper center within the cyclam framework can activate functional groups within the ligand itself or coordinated substrates, leading to intramolecular cyclization or rearrangement pathways. Proposed mechanisms for such reactions can involve transient alkyne coordination to copper or the formation of a copper-alkoxide species. chemrxiv.org

Isomerization processes of copper(II)-cyclam complexes have also been observed and studied. researchgate.netresearchgate.netresearchgate.net These can involve changes in the conformation of the cyclam ring (e.g., interconversion between trans-I and trans-III isomers) or the arrangement of pendant arms. researchgate.netresearchgate.net Such isomerizations can be influenced by temperature, pH, and the presence of substituents. researchgate.netresearchgate.net Kinetic studies can help elucidate the pathways and energy barriers for these intramolecular rearrangements. researchgate.netresearchgate.net In some cases, isomerization can be a rate-determining step in the dissociation of the complex. researchgate.net

Theoretical and Computational Chemistry of Cu Cyclam Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying Cu-cyclam complexes due to its balance of accuracy and computational cost. DFT calculations can reproduce diverse experimental reactivities and provide structural, electronic, and energetic profiles. d-nb.infonih.govresearchgate.net Various functionals and basis sets are employed, with choices often validated against experimental data, such as crystal structures. nih.govacs.org For instance, the mPW1PW91 method with specific basis sets for different atoms has been used, along with the PCM approach to include solvent effects. nih.govacs.org Other functionals like B3LYP and M06 have also been utilized. rsc.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangements of atoms in this compound complexes. These calculations can accurately predict bond lengths and angles, which show good agreement with experimental crystal structures. nih.govacs.org For example, optimized gas phase structures of [Cu(14-N2S2)]2+ and [Cu(14-N2S2)]+ showed excellent agreement with crystal structures, with low mean absolute deviations (MAD) and mean percentage deviations (MPD) for coordination bond lengths. nih.govacs.orgresearchgate.net

DFT is also crucial for analyzing the electronic structure of these complexes, providing information about electron distribution, oxidation states, and orbital interactions. d-nb.infonih.govresearchgate.net Studies have investigated the electronic structure of Cu(II) and Cu(I) cyclam complexes, noting the change in electron configuration upon reduction from 3d⁹ to 3d¹⁰. nih.gov The coordination environment created by the cyclam ligand and counterions can stabilize the electronic structure. ajol.info

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, EPR parameters)

Computational methods, particularly DFT, are employed to predict spectroscopic parameters for this compound complexes, facilitating the interpretation of experimental spectra. For paramagnetic Cu(II) complexes, predicting EPR parameters like g-tensors and hyperfine coupling constants (HFCCs) is challenging but actively pursued using DFT. mdpi.commdpi.comresearchgate.net While standard DFT functionals may underestimate g-values, hybrid and double-hybrid functionals show improved performance. mdpi.com Relativistic DFT calculations have been used to interpret experimental EPR and NMR parameters. researchgate.net

Solid-state NMR spectra of paramagnetic this compound have been analyzed with the aid of DFT calculations for assigning ¹³C signals. nih.gov The combination of X-ray crystallography, EPR, solid-state NMR, and DFT calculations allows for detailed structural studies and signal assignments. researchgate.net

Evaluation of Energetic Profiles for Reaction Pathways

DFT calculations are valuable for mapping out the energetic profiles of reactions involving this compound complexes, providing insights into reaction mechanisms, transition states, and intermediate stabilities. d-nb.infonih.govresearchgate.net Studies on the reaction of Cu-cyclams with HNO, for instance, have utilized DFT to understand the complete reaction pathway, from HNO binding to product formation. d-nb.inforesearchgate.net These calculations can reveal the importance of specific steps, such as the HNO binding step and proton-coupled electron transfer mechanisms. d-nb.inforesearchgate.net Energetic profiles along reaction pathways highlight the influence of structural and electronic factors on reactivity. d-nb.infonih.govresearchgate.net

Ab Initio and Multiconfigurational Quantum Chemistry Approaches (e.g., CASSCF/NEVPT2)

Beyond standard DFT, more computationally intensive ab initio and multiconfigurational quantum chemistry methods, such as CASSCF (Complete Active Space Self-Consistent Field) and NEVPT2 (N-electron Valence Perturbation Theory of second order), are employed for a more accurate description of electronic structure, especially for systems with significant static correlation or those involving open-shell transition metals like Cu(II). udc.esrsc.orgacs.org These methods are particularly useful for calculating magnetic properties and understanding the nature of electronic states. acs.orgresearchgate.net CASSCF/NEVPT2 calculations have been used to confirm protonation sites in cupric complexes and to model parameters of the effective spin Hamiltonian. udc.esrsc.orgresearchgate.net While CASSCF may sometimes be insufficient on its own, NEVPT2 includes dynamic correlation, improving accuracy. acs.orgaip.org

Analysis of Bonding Interactions and Electron Density Distribution (e.g., AIM, NCI, NBO)

Understanding the nature of bonding interactions and the distribution of electron density within this compound complexes is crucial for rationalizing their properties. Methods like Atoms in Molecules (AIM), Non-Covalent Interactions (NCI), and Natural Bond Orbital (NBO) analysis are used for this purpose. acs.orgtandfonline.comscience.gov NBO analysis, for example, can provide insights into the strength of donor-copper interactions. nih.gov AIM and NBO methods have been used to analyze bonding situations, including metal-ligand bonds and non-covalent interactions. acs.orgscience.gov NCI analysis can offer insights into unconventional chemical bonding and non-covalent interactions, such as those involved in inclusion complexes. researchgate.net

Computational Insights into Substituent Effects and Conformational Preferences

Computational studies are instrumental in understanding how structural modifications, such as the introduction of different substituents on the cyclam ring, affect the properties of this compound complexes. d-nb.infonih.govresearchgate.net DFT calculations can reproduce the diverse experimental reactivities observed with various substitutions and help elucidate the mechanistic origins of favorable substituent effects. d-nb.infonih.gov These studies have shown that both steric and electronic effects of substituents play a role, and their interwoven nature can lead to unexpected reactivity. d-nb.infonih.govresearchgate.net

Furthermore, computational methods are used to investigate the conformational preferences of this compound complexes. d-nb.infonih.govacs.orgresearchgate.net this compound complexes can exist in different conformations, such as the trans-I and trans-III forms, which can have similar energies, suggesting their coexistence in solution. d-nb.infonih.govacs.org Computational studies can determine the relative stabilities of these conformers and how they are influenced by substituents and axial ligands. d-nb.infonih.govacs.org The preferred conformation can impact subsequent chemical reactions, such as HNO binding. d-nb.info Computational analysis has also revealed that conformation changes may involve novel rotation pathways. nih.govacs.org

Catalytic Applications of Copper Cyclam Complexes

Electrocatalysis: Carbon Dioxide Reduction (CO₂RR)

The electrochemical reduction of carbon dioxide (CO₂) is a promising strategy for converting a greenhouse gas into valuable fuels and chemicals. Copper-based catalysts are particularly interesting in this field due to their ability to produce a range of products, including hydrocarbons and oxygenates. nih.govstanford.edu Copper-cyclam complexes have been explored as molecular electrocatalysts for CO₂RR. jecst.orgresearchgate.netresearchgate.net

Homogeneous and Heterogeneous Systems for CO₂ Reduction

Copper-cyclam complexes can function as catalysts in both homogeneous and heterogeneous electrocatalytic systems for CO₂ reduction. In homogeneous systems, the copper-cyclam complex is dissolved in the electrolyte and catalyzes the reaction at the electrode surface. jecst.orgresearchgate.netresearchgate.net Studies have investigated Cu(II)-cyclam and its derivatives as homogeneous electrocatalysts, often in buffer solutions on electrodes like glassy carbon. jecst.orgresearchgate.netresearchgate.net

Heterogeneous systems involve immobilizing the copper-cyclam complex onto a solid support or forming a composite material that acts as the electrode. rsc.orgsemanticscholar.org For instance, electrodeposition of a Cu(cyclam)₂ complex precursor has been shown to create an active electrode material for CO₂ reduction. rsc.org This composite material, containing Cu and CuO complexes, demonstrated catalytic activity. rsc.org The organic ligand from the copper precursor can remain part of the composite material, influencing the electrocatalytic activity. rsc.org

Investigation of Overpotential and Selectivity in CO₂ Reduction

Copper-cyclam complexes have shown the ability to catalyze CO₂ reduction at relatively low overpotentials compared to some other catalysts like Ni(II)-cyclam. jecst.orgresearchgate.net For example, Cu(II)-cyclam has been reported to catalyze CO₂ reduction at a potential close to its thermodynamic value in certain buffer systems. jecst.orgresearchgate.netresearchgate.net The onset potential for CO₂ reduction by Cu(II)-cyclam can be significantly less negative than that observed for Ni(II)-cyclam. jecst.org

However, controlling the selectivity of CO₂ reduction with copper-cyclam complexes remains a key challenge. Copper catalysts can produce a variety of products, including CO, formate (B1220265), methane, ethylene (B1197577), and ethanol, often requiring large overpotentials for the formation of desired multi-carbon products. nih.govstanford.edusemanticscholar.org While some studies focus on CO production, others aim for C₂₊ products like formic acid. rsc.orgresearchgate.netmdpi.com The specific product distribution and selectivity are influenced by factors such as the electrolyte composition, applied potential, and the structure of the copper-cyclam complex or the heterogeneous material derived from it. nih.govstanford.educhemrxiv.org For instance, a Cu(cyclam)₂ precursor electrodeposited on FTO has achieved high selectivity (90% faradaic yield) for formic acid production in a specific solvent mixture. rsc.org

Demetalation Challenges and Stabilization Strategies in Electrocatalysis

A significant drawback for copper-cyclam complexes as electrocatalysts, particularly in homogeneous systems, is the issue of demetalation. jecst.orgresearchgate.netresearchgate.netacs.org Cu(I)-cyclam, which is often an intermediate species formed upon cathodic polarization, can be unstable, leading to the liberation of Cu(I) ions from the complex. jecst.orgresearchgate.net This demetalation results in the deposition of metallic copper on the electrode surface, and this deposited copper can also act as a catalyst for CO₂-to-CO conversion. acs.org The severe demetalation behavior of Cu(II)-cyclam is attributed to the insufficient stability of the Cu(I) state. jecst.orgresearchgate.netresearchgate.net